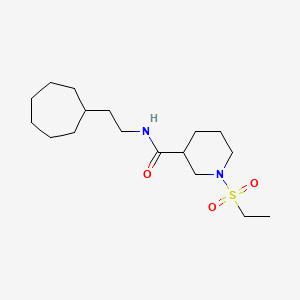
N-(2,4-dimethylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,4-dimethylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide” is a compound of interest due to its unique chemical structure and potential for various applications in chemistry and pharmacology. The compound's synthesis and characterization have been explored to understand its properties and reactivity.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from basic aromatic compounds or thiophenes, followed by functionalization with specific groups such as sulfonyl, morpholine, or amides. For example, methods to synthesize enantiopure morpholines through sequential reactions involving tosylamides and oxiranes under phase-transfer catalysis conditions have been reported, highlighting the complexity and specificity of synthesizing such compounds (Foschi et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to “N-(2,4-dimethylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide” has been determined using techniques such as X-ray crystallography. These studies reveal the spatial arrangement of atoms within the molecule, including bond lengths, angles, and conformations, which are crucial for understanding the compound's chemical behavior and interactions (Adams et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves interactions with various reagents and conditions leading to transformations of functional groups or the formation of new bonds. For instance, the reactivity of sulfonamides with azirines has been explored, showing competitive formation of different heterocyclic structures, indicative of the versatile chemical behavior of these molecules (Tornus et al., 1996).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are determined by the compound's molecular structure. Studies on related compounds demonstrate how X-ray crystallography can reveal the crystal packing, hydrogen bonding patterns, and other intermolecular interactions, providing insights into the compound's physical state and stability (Pomerantz et al., 2002).
Chemical Properties Analysis
The chemical properties of such compounds, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are crucial for their application in synthetic chemistry or drug design. Research into the synthesis and reactivity of morpholine derivatives and their interactions with different chemical environments highlights the importance of understanding these properties for effective utilization of these compounds (Matlock et al., 2015).
Wissenschaftliche Forschungsanwendungen
Photostabilization of Polyvinyl Chloride
N-(2,4-dimethylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide and its derivatives have been utilized in the photostabilization of polyvinyl chloride (PVC) films. These compounds can reduce the level of photodegradation in PVC, thereby enhancing its durability when exposed to UV radiation (Balakit et al., 2015).
Synthesis of N-Vinyloxazolidinones and Morpholines
In chemical synthesis, the compound and its related structures have been used in the formation of N-vinyloxazolidinones and morpholines. These processes have been monitored using nanospray mass spectrometry, providing insights into the success of reactions and the fate of reactive intermediates (Yar et al., 2012).
Polymer Synthesis and Modification
Various derivatives of N-(2,4-dimethylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide have been synthesized for application in polymer science. These derivatives are utilized in the synthesis of biodegradable polyesteramides with pendant functional groups and in the stereospecific anionic polymerization of N,N-dialkylacrylamides (Veld et al., 1992; Kobayashi et al., 1999).
Development of Sulfonamide Inhibitors
This compound and its variants have been investigated for their role in the development of aromatic sulfonamide inhibitors, particularly in relation to carbonic anhydrase isoenzymes. These studies explore their potential in therapeutic applications (Supuran et al., 2013).
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-12-3-4-15(13(2)9-12)18-17(20)16-10-14(11-24-16)25(21,22)19-5-7-23-8-6-19/h3-4,9-11H,5-8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPIMIIWWKRWEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-2-[(4aR*,7aS*)-4-[3-(1-methylcyclopropyl)propanoyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide](/img/structure/B5562493.png)
![2-[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxo-1-(2-phenylindolizin-3-yl)ethanone](/img/structure/B5562494.png)
![2,6-difluoro-3-methoxy-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]benzamide](/img/structure/B5562497.png)
![4-[3-(2-methoxyphenoxy)azetidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5562498.png)
![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B5562504.png)
![N-[4-(acetylamino)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5562510.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5562516.png)
![3,4-dimethyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5562530.png)


![2-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5562564.png)
![3-(4-fluorophenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B5562570.png)
![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562576.png)
![7-tert-butyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5562579.png)